molecular formula C23H19BrClN5O2S B4603611 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B4603611
M. Wt: 544.9 g/mol
InChI Key: POESUZSUCXXCSV-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-bromophenyl and pyridin-3-yl substitution on the triazole core, with a sulfanyl bridge connecting to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group. While direct bioactivity data for this compound are unavailable in the provided evidence, structurally analogous compounds exhibit diverse pharmacological activities, including anticancer and anti-inflammatory effects .

Properties

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrClN5O2S/c1-14-10-19(20(32-2)11-18(14)25)27-21(31)13-33-23-29-28-22(15-4-3-9-26-12-15)30(23)17-7-5-16(24)6-8-17/h3-12H,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POESUZSUCXXCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinyl groups. The final steps involve the addition of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions. For example:

Reaction TypeConditionsOutcomeSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CArylation at the bromine site
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of amines or ethers

These reactions enable structural diversification for pharmacological optimization.

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker participates in oxidation and alkylation:

Oxidation to Sulfonyl (-SO₂-)

  • Conditions : H₂O₂ (30%), acetic acid, 60°C, 4–6 hours.

  • Outcome : Forms a sulfonyl derivative, altering electronic properties and hydrogen-bonding capacity.

S-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in DMF with Cs₂CO₃.

  • Application : Generates thioether derivatives for structure-activity relationship (SAR) studies .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes electrophilic substitution and cycloaddition:

ReactionReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted triazole
Click ChemistryCu(I)-catalyzed azide-alkyne couplingTriazole-linked conjugates

Nitration enhances electron-deficient character, favoring interactions with biological targets.

Acetamide Hydrolysis

The acetamide group is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux, 8–12 hours → Carboxylic acid derivative.

  • Basic Hydrolysis : NaOH (10%), ethanol/H₂O, 70°C → Sodium carboxylate.

This reaction is critical for prodrug activation or metabolite formation.

Pyridine Ring Modifications

The pyridin-3-yl group participates in:

  • N-Oxidation : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ → Pyridine N-oxide, enhancing solubility.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Pt) in catalytic complexes.

Halogen Exchange Reactions

The chlorine on the phenyl ring undergoes nucleophilic aromatic substitution:

  • Reagents : KF/18-crown-6, DMF, 120°C → Fluoro derivative.

  • Application : Radiolabeling (e.g., ¹⁸F for PET imaging).

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C-S Bond Cleavage : Generates thiyl radicals, leading to dimerization or crosslinking.

  • Debromination : Reductive elimination of bromine under UV/Zn conditions.

Scientific Research Applications

Structural Information

  • Molecular Formula : C21H19BrClN4O2S
  • Molecular Weight : 444.82 g/mol
  • IUPAC Name : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
  • CAS Number : 893725-79-6

Physical Characteristics

PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Signal WordWarning
Hazard StatementsH302-H315-H319-H335

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent , with studies indicating its efficacy against various bacterial strains. The triazole ring structure is known to enhance biological activity by interacting with specific enzymes and receptors, which can lead to inhibition of microbial growth.

Case Studies:

  • A study demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties, suggesting that modifications to the sulfanyl group could enhance their effectiveness against resistant strains .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. Its mechanism likely involves the modulation of inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies:

  • In vitro studies have shown that similar triazole compounds can inhibit the production of pro-inflammatory cytokines, providing a basis for exploring this compound's therapeutic potential .

Cancer Research

The unique structural features of this compound suggest potential applications in oncology. Compounds with triazole moieties have been studied for their ability to inhibit cancer cell proliferation.

Case Studies:

  • Investigations into related triazole derivatives have revealed their capacity to induce apoptosis in cancer cells, indicating that this compound could be explored for its anticancer properties .

Agricultural Chemistry

Due to its biological activity, this compound may also find applications in agricultural science as a fungicide or pesticide. The ability to inhibit fungal growth is crucial for crop protection.

Case Studies:

  • Research on similar compounds has demonstrated antifungal activity against common agricultural pathogens, suggesting that further studies could validate the efficacy of this compound in agricultural settings .

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions optimized for yield and purity. The synthetic routes often utilize catalysts and specific reaction conditions to enhance the efficiency of the process.

Synthetic Pathway Overview

  • Formation of the Triazole Ring : Utilizing pyridine derivatives and bromophenyl compounds.
  • Sulfanyl Group Introduction : Employing thiol reagents to introduce the sulfanyl linkage.
  • Acetamide Formation : Reacting with acetic anhydride or acetamide derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and inferred pharmacological implications compared to similar compounds:

Compound Name / CAS No. Key Substituents on Acetamide Triazole Substitutions Inferred Properties/Activities Reference
Target Compound 4-chloro-2-methoxy-5-methylphenyl 4-(4-bromophenyl), 5-(pyridin-3-yl) High lipophilicity; potential steric hindrance
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)...}acetamide (477330-30-6) 4-chlorophenyl Same as target Reduced lipophilicity vs. target; simpler structure may enhance solubility
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)...}acetamide (AC1MVVW0) 4-sulfamoylphenyl 5-(pyridin-4-yl) Sulfonamide group increases solubility; possible renal excretion
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)...}acetamide (726158-21-0) 2-fluorophenyl Same as target Fluorine enhances metabolic stability; electron-withdrawing effects
2-Chloro-N-{5-[2-(4-methoxy-phenyl)...}acetamide (7d) 2-fluoro-phenoxy Thiadiazole-pyridin-3-yl hybrid High cytotoxicity (IC50 = 1.8 µM on Caco-2)

Key Findings from Analogous Compounds

Bioactivity Trends :

  • The 4-chlorophenyl analog (CAS 477330-30-6) lacks the methoxy and methyl groups of the target compound, which may reduce its binding affinity in hydrophobic pockets .
  • Fluorinated derivatives (e.g., CAS 726158-21-0) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative metabolism .
  • Thiadiazole-containing analogs (e.g., compound 7d in ) demonstrate significant cytotoxicity, suggesting that heterocyclic modifications can amplify anticancer activity .

Physicochemical Properties: The sulfamoylphenyl substituent (CAS AC1MVVW0) introduces polar sulfonamide groups, likely improving aqueous solubility but reducing cell permeability compared to the target’s lipophilic substituents .

Synthetic Accessibility :

  • Derivatives with simpler aryl groups (e.g., 4-chlorophenyl) are synthesized via straightforward alkylation of triazole-thiol intermediates, as seen in .
  • The target compound’s methoxy and methyl groups may require protective group strategies during synthesis, increasing complexity.

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential anticancer effects.

Chemical Structure and Properties

The compound's chemical formula is C15H11BrN4O2SC_{15}H_{11}BrN_4O_2S with a molecular weight of 391.25 g/mol. It features a triazole ring coupled with a sulfanyl group and various aromatic substituents, which contribute to its pharmacological activities.

PropertyValue
Chemical FormulaC15H11BrN4O2S
Molecular Weight391.25 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains using the agar disc-diffusion method. In studies, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other Gram-negative bacteria such as E. coli and Proteus mirabilis .

Enzyme Inhibition

The compound's sulfanyl group is associated with enzyme inhibition properties. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections . Additionally, compounds in the same class have shown potential as AChE inhibitors, which are important in managing Alzheimer’s disease .

Anticancer Potential

Triazole derivatives have been recognized for their anticancer activities. In vitro studies have indicated that compounds similar to this one can inhibit cancer cell proliferation. For instance, related triazole compounds have shown activity against colon carcinoma (HCT-116) with IC50 values indicating significant potency . This suggests that the compound may possess similar anticancer properties worthy of further exploration.

Case Studies and Research Findings

  • Antibacterial Screening : In a study evaluating various triazole derivatives, the compound exhibited significant antibacterial effects against specific strains, reinforcing the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Studies : A detailed investigation into the enzyme inhibition profile revealed that compounds featuring the triazole ring significantly inhibited urease activity, suggesting potential therapeutic applications in managing urea-related disorders .
  • Anticancer Activity : A comparative analysis of triazole derivatives indicated that those with specific substitutions showed enhanced cytotoxicity against cancer cell lines, highlighting the need for further structural optimization to improve efficacy against various cancers .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves condensation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide under basic conditions (e.g., anhydrous K₂CO₃ in DMF). This method parallels protocols for analogous triazole-thiol derivatives, where nucleophilic substitution at the chloroacetamide moiety facilitates thioether bond formation . Key steps include:

  • Purification via column chromatography.
  • Characterization using melting point analysis and TLC to confirm reaction progress.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with aromatic protons (7–8 ppm) and acetamide carbonyl signals (~168 ppm) as diagnostic markers .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) confirm functional groups.
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., triazole ring planarity) .

Q. What are the standard protocols for assessing purity?

  • Elemental Analysis : Validate C, H, N, S, and halogen content within ±0.4% of theoretical values.
  • HPLC with UV Detection : Use reverse-phase C18 columns and acetonitrile/water gradients to quantify impurities (<2%) .

Advanced Research Questions

Q. How can synthetic yields be optimized using design-of-experiments (DoE)?

A factorial DoE approach evaluates variables like:

  • Solvent Polarity : DMF vs. DMSO for solubility and reaction rate.
  • Base Strength : K₂CO₃ vs. NaH for deprotonation efficiency.
  • Temperature : 80–120°C to balance kinetics and side reactions.
    Statistical models (e.g., response surface methodology) identify optimal conditions, as demonstrated in flow-chemistry optimizations for analogous heterocycles .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or receptor-binding assays may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance membrane permeability but reduce solubility.
  • Assay Conditions : Varying inoculum sizes (e.g., 10⁴ vs. 10⁶ CFU/mL) or incubation times alter MIC values. Cross-validation using standardized CLSI/MH guidelines and in vivo models (e.g., murine infection studies) clarifies efficacy .

Q. What computational strategies predict target interactions?

  • Molecular Docking : AutoDock Vina or Glide models ligand-receptor binding (e.g., NK-1 receptor antagonism) by analyzing triazole-acetamide interactions with hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., Asp263 in hNK-1) for hydrogen bonding .

Q. How are crystallographic data analyzed for structural outliers?

SHELXL refinement flags anomalies via:

  • R-factor Convergence : R₁ < 0.05 for high-resolution (<1.0 Å) data.
  • Thermal Ellipsoids : Overly large ADPs (≥0.5 Ų) suggest disordered regions.
  • Hirshfeld Surfaces : Identify weak interactions (C-H···π, halogen bonding) missed in initial models .

Q. What strategies improve pharmacokinetic properties?

  • Prodrug Derivatization : Esterification of the acetamide -NH group enhances oral bioavailability.
  • Lipinski’s Rule Compliance : LogP <5 and molecular weight <500 Da are prioritized during SAR studies, as seen in morpholine acetal NK-1 antagonists .

Methodological Notes

  • Contradictory Bioactivity : If in vitro IC₅₀ values (e.g., 0.09 nM for hNK-1 ) conflict with in vivo results, assess plasma protein binding or metabolic stability using liver microsomes .
  • Crystallographic Ambiguities : For twinned crystals, use SHELXD to deconvolute overlapping reflections and refine dual-domain models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

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